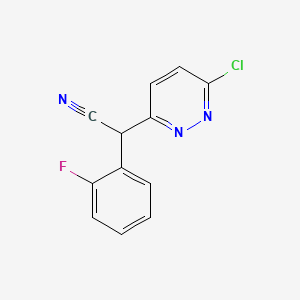
2-(6-Chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(6-Chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile is a chemical that is likely to possess interesting properties due to the presence of both a chloropyridazine and a fluorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be informative for understanding the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-pyridone-based fluorophores, has been achieved through a one-pot method starting from 4-(dialkylamino)acetophenones and cyanoketene dithioacetal or sulfonyl ketene dithioacetals . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 2-(6-Chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile, although the specific reagents and conditions would need to be tailored to the unique structure of this compound.
Molecular Structure Analysis
The molecular structure of related compounds significantly affects their optical properties, including emission wavelength and fluorescence intensity . The introduction of different substituents can lead to shifts in fluorescence emission maxima and changes in fluorescence intensity. For the compound of interest, the presence of a chloropyridazine and a fluorophenyl group is likely to influence its molecular structure and, consequently, its optical properties.
Chemical Reactions Analysis
The provided papers do not discuss specific chemical reactions involving 2-(6-Chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile. However, the study of acetamiprid and its metabolite 6-chloronicotinic acid, which contains a chloropyridine moiety, suggests that chlorinated pyridine compounds can be analyzed using advanced techniques such as ion chromatography hyphenated with photoinduced fluorescence detection . This indicates that the compound may also be amenable to similar analytical methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For instance, the introduction of a sulfonyl group in 2-pyridone-based compounds disturbed the molecular planarity, resulting in strong fluorescence in solvents like acetone and acetonitrile . The presence of a chloropyridazine and a fluorophenyl group in 2-(6-Chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile is likely to affect its solubility, fluorescence, and reactivity, although specific studies would be required to determine these properties accurately.
Applications De Recherche Scientifique
Corrosion Inhibition
- Application : 2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile, a related compound, was investigated for its ability to inhibit the corrosion of mild steel in hydrochloric acid. The study found that these pyridazine derivatives are effective corrosion inhibitors (Mashuga, Olasunkanmi, & Ebenso, 2017).
Synthesis of Thiazolidin-4-one Derivatives
- Application : 4-Fluorobenzaldehyde, closely related to the query compound, was used to create 2-(4-fluorophenyl)thiazolidin-4-one derivatives, some of which demonstrated promising antioxidant activity (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).
Synthesis of Analgesic Agents
- Application : Synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives, involving a similar compound, for use as analgesic agents. The compounds showed moderate to good analgesic activity (Aggarwal, Kaushik, Kumar, & Saini, 2020).
Antimicrobial and Antioxidant Activities
- Application : Synthesis and evaluation of new 3(2h)-one pyridazinone derivatives, including those related to the query compound, which demonstrated potent antioxidant activities. Molecular docking studies were also carried out on these derivatives (Mehvish & Kumar, 2022).
Structural Analysis and Density Functional Theory Calculations
- Application : Detailed structural analysis and density functional theory (DFT) calculations on a pyridazine derivative, which provided insights into its chemical and pharmaceutical properties (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Propriétés
IUPAC Name |
2-(6-chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFN3/c13-12-6-5-11(16-17-12)9(7-15)8-3-1-2-4-10(8)14/h1-6,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUNVHHXBJJUMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)C2=NN=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420755 |
Source


|
| Record name | 2-(6-chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile | |
CAS RN |
154419-42-8 |
Source


|
| Record name | 2-(6-chloropyridazin-3-yl)-2-(2-fluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10420755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

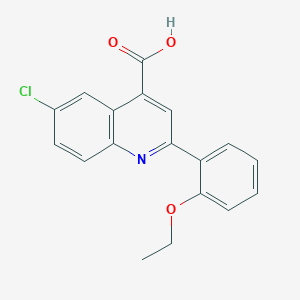
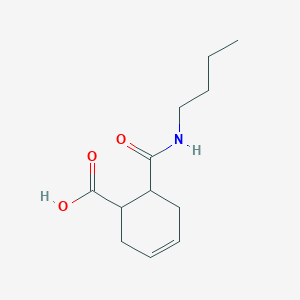


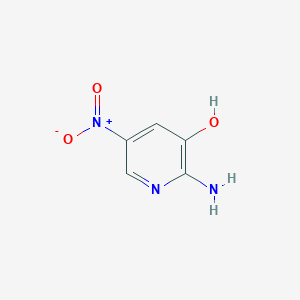
![4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275344.png)

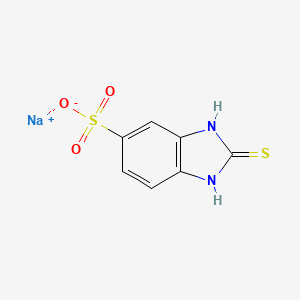
![Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate](/img/structure/B1275354.png)
![5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275356.png)
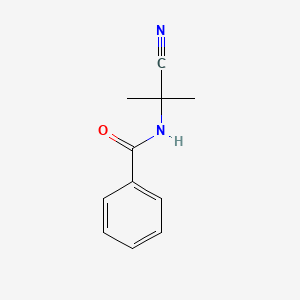
![5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275360.png)

![{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B1275366.png)